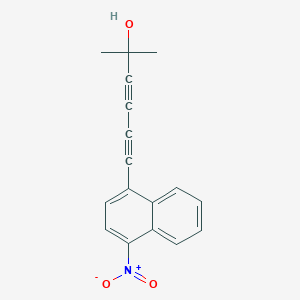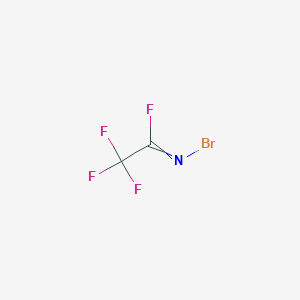
N-Bromo-2,2,2-trifluoroethanimidoyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Bromo-2,2,2-trifluoroethanimidoyl fluoride is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of bromine, fluorine, and nitrogen atoms, which contribute to its reactivity and versatility in chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Bromo-2,2,2-trifluoroethanimidoyl fluoride typically involves the reaction of 2,2,2-trifluoroethanimidoyl fluoride with a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-Bromo-2,2,2-trifluoroethanimidoyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of nucleophile used. For example, reactions with amines can yield trifluoroethylamines, while reactions with alcohols can produce trifluoroethyl ethers .
Aplicaciones Científicas De Investigación
N-Bromo-2,2,2-trifluoroethanimidoyl fluoride has several applications in scientific research, including:
Biology: The compound is studied for its potential use in modifying biomolecules to enhance their stability and activity.
Medicine: Research is ongoing to explore its potential as a building block for the synthesis of pharmaceuticals with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which N-Bromo-2,2,2-trifluoroethanimidoyl fluoride exerts its effects involves the transfer of the bromine and trifluoromethyl groups to target molecules. This process typically occurs through nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile, resulting in the formation of new chemical bonds .
Comparación Con Compuestos Similares
Similar Compounds
N-Bromo-2,2,2-trichloroethanimidoyl fluoride: Similar in structure but contains chlorine atoms instead of fluorine.
Ethyl bromodifluoroacetate: Contains bromine and fluorine atoms but differs in its ester functional group.
Uniqueness
N-Bromo-2,2,2-trifluoroethanimidoyl fluoride is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct reactivity and properties compared to other similar compounds. Its ability to introduce trifluoromethyl groups into molecules makes it particularly valuable in synthetic chemistry .
Propiedades
Número CAS |
89554-90-5 |
|---|---|
Fórmula molecular |
C2BrF4N |
Peso molecular |
193.93 g/mol |
Nombre IUPAC |
N-bromo-2,2,2-trifluoroethanimidoyl fluoride |
InChI |
InChI=1S/C2BrF4N/c3-8-1(4)2(5,6)7 |
Clave InChI |
WQZMQEYUWJQLCJ-UHFFFAOYSA-N |
SMILES canónico |
C(=NBr)(C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




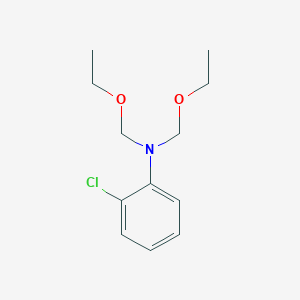
![2-[3-(Cyclohexyloxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14394162.png)
![2-Chloro-5-fluoro-N-[(4-nitrophenyl)carbamoyl]benzamide](/img/structure/B14394163.png)
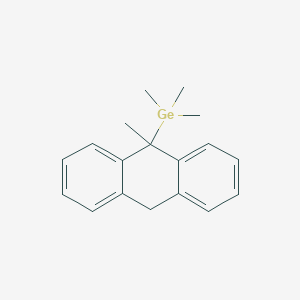
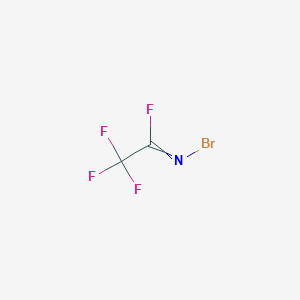

![N-{2-[Ethyl(methyl)amino]-5-nitrophenyl}acetamide](/img/structure/B14394184.png)
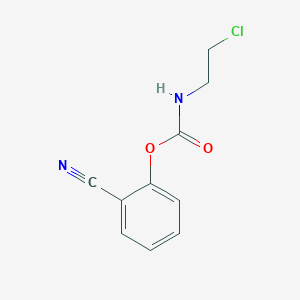


![11-Methyl-2-azaspiro[5.5]undec-8-ene](/img/structure/B14394201.png)
